4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde

Description

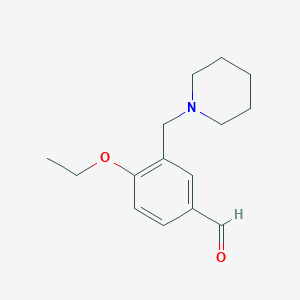

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde (CAS: sc-316293) is a substituted benzaldehyde derivative featuring an ethoxy group at the 4-position and a piperidin-1-ylmethyl moiety at the 3-position of the aromatic ring. This compound is structurally characterized by its aldehyde functional group, which confers reactivity in condensation and nucleophilic addition reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research. It is commercially available as a research chemical (500 mg, $248.00) from Santa Cruz Biotechnology .

Properties

IUPAC Name |

4-ethoxy-3-(piperidin-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15-7-6-13(12-17)10-14(15)11-16-8-4-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEHFCUOOYMGNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde typically involves the following steps:

Formation of the Piperidin-1-ylmethyl Group: This step involves the reaction of piperidine with a suitable alkylating agent to form the piperidin-1-ylmethyl group.

Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Formation of the Benzaldehyde Moiety:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy and piperidin-1-ylmethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: 4-Ethoxy-3-piperidin-1-ylmethyl-benzoic acid.

Reduction: 4-Ethoxy-3-piperidin-1-ylmethyl-benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde is used in a variety of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of biochemical pathways and protein interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Analogous Compounds

| Product Code | Compound Name | Quantity | Price | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| sc-316293 | This compound | 500 mg | $248.00 | Aldehyde, piperidine | Organic synthesis, drug intermediates |

| sc-316292 | 4-Ethoxy-3-piperidin-1-yl-benzoic acid | 500 mg | $285.00 | Carboxylic acid, piperidine | Peptide coupling, metal chelation |

| sc-485197 | 4-Ethoxy-3-nitropyridine | 1 g | $165.00 | Nitro, pyridine | Electrophilic substitution, agrochemicals |

| sc-277359 | 4-Ethoxy-3-nitropyridine hydrochloride | 5 g | $79.00 | Nitro, hydrochloride salt | Solubility-enhanced reactions |

Source: Santa Cruz Biotechnology, 2025

Structural Analogues in Other Classes

However, their pyrimidinone core and benzodioxol group differentiate them from the benzaldehyde derivatives discussed here .

Biological Activity

4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde (CAS No. 436088-47-0) is an organic compound notable for its unique structural features, including a piperidine ring and an ethoxy group attached to a benzaldehyde moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure facilitates interactions with various biological targets, contributing to its pharmacological profile. The piperidine ring is particularly significant for modulating receptor activity and influencing cellular pathways involved in signal transduction.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties . Research indicates that compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines. For example, derivatives of piperidine have been linked to enhanced apoptosis induction in tumor cells, outperforming reference drugs like bleomycin in certain models .

| Compound | Cell Line | Activity |

|---|---|---|

| This compound | FaDu (hypopharyngeal tumor) | Moderate cytotoxicity |

| Reference Drug | FaDu | Lower cytotoxicity than the compound |

Neurochemical Effects

The compound's interaction with neurochemical pathways suggests potential applications in treating neurological disorders. Its ability to influence enzyme activity, particularly cholinesterases, indicates a possible role in Alzheimer's disease therapy by modulating neurotransmitter levels .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific receptors and enzymes, leading to alterations in cellular signaling pathways. The piperidin-1-ylmethyl group is crucial for these interactions.

Enzyme Inhibition Studies

Research has highlighted the potential of similar compounds to inhibit key enzymes involved in neurotransmission and cancer progression. For instance, studies on related piperidine derivatives have shown their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical for maintaining neurotransmitter balance .

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

- Cancer Therapy : A study evaluated the anticancer activity of a series of piperidine derivatives, demonstrating improved cytotoxicity against hypopharyngeal cancer cells compared to traditional therapies .

- Alzheimer's Disease : Research into piperidine-based inhibitors revealed their capacity to inhibit AChE and showed promise for dual-targeting strategies in Alzheimer's treatment, emphasizing the importance of structural modifications on biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Ethoxy-3-piperidin-1-ylmethyl-benzaldehyde, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves condensation reactions between piperidine derivatives and substituted benzaldehydes. For example, analogous syntheses (e.g., 4-benzyloxy-3-methoxybenzaldehyde) utilize ethanol as a solvent, acetic acid as a catalyst, and stirring at room temperature to achieve yields >90% . Optimization may involve varying reaction time, temperature, or catalyst concentration. Reaction progress can be monitored via TLC (using dichloromethane as a mobile phase) and NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of:

- 1H/13C-NMR to confirm substituent positions and integration ratios (referenced to DMSO-d6 at δ 2.50 ppm for 1H and 39.52 ppm for 13C) .

- FTIR-ATR to identify functional groups (e.g., aldehyde C=O stretch near 1700 cm⁻¹) .

- HRMS (ESI) for precise molecular weight validation (e.g., deviation <0.003 Da) .

- Melting point analysis to assess crystallinity and purity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Answer : Stability is influenced by moisture, light, and temperature. Store in sealed containers under inert gas (e.g., N₂), at 2–8°C, and protect from light. Degradation can be monitored via periodic NMR or HPLC analysis. Evidence from structurally similar aldehydes suggests hydrolytic sensitivity; stability under acidic/basic conditions should be tested empirically .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying electrophilic sites (e.g., aldehyde carbon). Solvent effects (e.g., ethanol polarity) and transition-state energy barriers can be simulated using software like Gaussian or ORCA. Validate predictions experimentally via kinetic studies under controlled conditions .

Q. What strategies resolve contradictory data on the compound’s toxicity or metabolic pathways?

- Answer :

- In vitro assays : Use hepatic microsomes or cell lines (e.g., HepG2) to study Phase I/II metabolism.

- Comparative analysis : Cross-reference with structurally related aldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) assessed by EFSA for flavouring agents, focusing on cytochrome P450 interactions .

- Dose-response studies : Address discrepancies by standardizing test concentrations and exposure durations .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

- Answer :

- Modify the ethoxy group to study steric/electronic effects on receptor binding.

- Substitute the piperidine moiety with azepane or morpholine to alter lipophilicity.

- Introduce electron-withdrawing groups (e.g., -F) to the benzaldehyde ring to enhance electrophilicity. SAR studies should pair synthesis with bioassays (e.g., enzyme inhibition) and QSAR modeling .

Q. What advanced techniques validate the compound’s role in multi-step catalytic cycles (e.g., as a ligand or intermediate)?

- Answer :

- X-ray crystallography to determine coordination geometry in metal complexes.

- Kinetic isotope effects (KIE) to probe rate-determining steps in catalysis.

- In situ FTIR/Raman spectroscopy to monitor intermediate formation during reactions .

Q. How can researchers assess the compound’s ecotoxicological impact using OECD guidelines?

- Answer : Follow OECD Test No. 201/202 for algal/zooplankton toxicity and Test No. 211 for Daphnia magna immobilization. Use LC50/EC50 values derived from dose-response curves. For environmental persistence, conduct hydrolysis/photolysis studies under simulated sunlight (ISO 10634) .

Contradictory Data Analysis

Q. How to address discrepancies in reported reaction yields or byproduct profiles?

- Answer : Standardize variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.